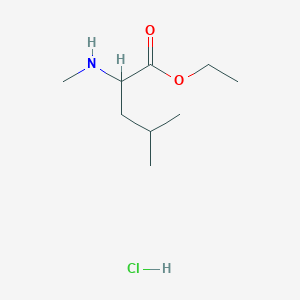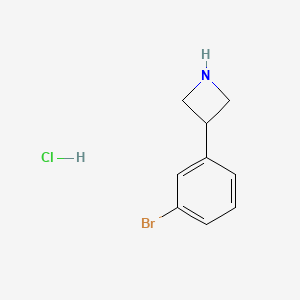
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, also known as MNPAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. In cancer research, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neuroprotection, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to protect against oxidative stress-induced damage in neuronal cells. As a fluorescent probe, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been used to detect the presence of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to act as an antioxidant and protect against oxidative stress-induced damage in neuronal cells.
Biochemical and Physiological Effects:
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against oxidative stress-induced damage in neuronal cells, and the detection of metal ions in biological samples. However, the exact effects of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide on different biological systems are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is its potential as a multi-functional compound with applications in various fields. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the study of its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide and its effects on different biological systems.
In conclusion, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a chemical compound with potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. Its mechanism of action and effects on different biological systems are still being studied, and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline and 4-phenoxyphenylisocyanate in the presence of a base, followed by the addition of oxalic acid dihydrate. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-14-13-16(24(27)28)9-12-19(14)23-21(26)20(25)22-15-7-10-18(11-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNITYUSTHLRKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)
![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)

![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)


![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)